molecular formula C14H13N3OS B1238183 N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide

Cat. No.: B1238183
M. Wt: 271.34 g/mol
InChI Key: VBSQAXQRPWSQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide is a member of benzothiazoles.

Scientific Research Applications

Photovoltaic and Non-Linear Optical Properties

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide and its analogs have been explored for their potential in photovoltaic applications. A study by Mary et al. (2020) involved the synthesis of benzothiazolinone acetamide analogs and their evaluation for use as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, these compounds exhibited significant non-linear optical (NLO) activity, suggesting potential applications in photonics and optical communication systems (Mary et al., 2020).

Antitumor Activity

Research by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and screened them for antitumor activity. The study found that certain derivatives exhibited considerable anticancer activity against a variety of cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).

Metabolic Stability in Drug Design

A study by Stec et al. (2011) focused on the structure-activity relationships of PI3K/mTOR dual inhibitors and investigated various 6,5-heterocycles to improve the metabolic stability of these compounds. By exploring alternative structures, the study aimed to mitigate the metabolic deacetylation observed in certain benzothiazole derivatives, an important consideration in the design of pharmacologically active compounds (Stec et al., 2011).

Biological Evaluation and Antimicrobial Properties

Compounds related to this compound have been evaluated for their biological activities, including antimicrobial properties. Studies have synthesized various acetamide derivatives and assessed their efficacy against bacterial, fungal, and cancer cell lines. These evaluations provide insights into the therapeutic potential of benzothiazole acetamide derivatives in treating infections and cancer (Mokhtari & Pourabdollah, 2013), (Ghule et al., 2013).

Antioxidant and Anti-Inflammatory Compounds

Research has also focused on the synthesis of novel compounds related to this compound and their evaluation as antioxidant and anti-inflammatory agents. Such studies are crucial for the development of new therapeutic agents targeting oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-pyrrol-1-ylacetamide

InChI

InChI=1S/C14H13N3OS/c1-10-5-4-6-11-13(10)16-14(19-11)15-12(18)9-17-7-2-3-8-17/h2-8H,9H2,1H3,(H,15,16,18)

InChI Key

VBSQAXQRPWSQEY-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C=CC=C3

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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